molecular formula C15H18N2O2 B11859570 1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one

1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B11859570
M. Wt: 258.32 g/mol
InChI Key: BNYWZYRAPJKCKX-UHFFFAOYSA-N
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Description

1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one is a synthetic spiro-oxindole compound of significant interest in medicinal chemistry and drug discovery. This chemotype, featuring the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold, is a key intermediate in the exploration of novel biologically active molecules. Spiro-oxindole cores are privileged structures in pharmaceutical research, known for their three-dimensional complexity and ability to mimic pharmacophores relevant to protein-protein interactions . Although the specific biological profile of this compound requires further experimental characterization, closely related analogues have demonstrated potent and selective inhibitory activity against critical therapeutic targets. Notably, structurally similar spiro[indoline-3,3'-pyrrolidin]-2-one and spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds have been developed as chemically stable, orally active inhibitors of the MDM2-p53 interaction, a prominent anticancer strategy for reactivating the p53 tumor suppressor pathway . Furthermore, this specific scaffold has been identified through virtual screening as a promising chemotype for targeting aminergic G-protein coupled receptors (GPCRs), particularly the 5-HT6 receptor, which is implicated in cognitive deficits associated with Alzheimer's disease and schizophrenia . The isobutyryl substituent at the 1'-position of the pyrrolidine ring represents a key structural modification for optimizing binding affinity and pharmacokinetic properties. This product is intended for research purposes as a chemical reference standard, a building block for the synthesis of more complex molecules, or for in vitro biological screening. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1'-(2-methylpropanoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C15H18N2O2/c1-10(2)13(18)17-8-7-15(9-17)11-5-3-4-6-12(11)16-14(15)19/h3-6,10H,7-9H2,1-2H3,(H,16,19)

InChI Key

BNYWZYRAPJKCKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Generation of Azomethine Ylide :
    Heating a mixture of sarcosine (or a substituted glycine ester) and an aldehyde (e.g., isobutyraldehyde) produces an azomethine ylide via decarboxylation.

    RCHO+H2NCH2CO2RRCH=N+CH2CO2RDipolar Intermediate\text{RCHO} + \text{H}_2\text{NCH}_2\text{CO}_2\text{R}' \rightarrow \text{RCH}=\text{N}^+-\text{CH}_2\text{CO}_2\text{R}' \rightarrow \text{Dipolar Intermediate}
  • Cycloaddition with Oxindole Derivative :
    The ylide reacts with a 3-phenacylideneoxindole, forming the spiro-pyrrolidinone core. For example:

    3-Phenacylideneoxindole+Azomethine YlideSpiro[indoline-3,3’-pyrrolidin]-2-one\text{3-Phenacylideneoxindole} + \text{Azomethine Ylide} \rightarrow \text{Spiro[indoline-3,3'-pyrrolidin]-2-one}

    Conditions : Toluene, reflux (110°C), 12–24 hours.

Post-Cycloaddition Acylation

To introduce the isobutyryl group, the nitrogen in the pyrrolidine ring is acylated using isobutyryl chloride under basic conditions:

Spiro Intermediate+(CH3)2CHCOClEt3N, DCM1Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one\text{Spiro Intermediate} + (\text{CH}3)2\text{CHCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} 1'-\text{Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one}

Yield : 70–85% (estimated from analogous reactions).

Multicomponent Cascade Reactions

Chen and Zhang’s methodology for synthesizing aziridines provides a template for multicomponent reactions (MCRs) applicable to spirocycles. A three-component cascade could involve:

  • Silyldichloromethane : Deprotonated to form a nucleophilic silyl species.

  • Arylnitrile : Undergoes Brook rearrangement to generate an enamide.

  • Chiral Imine : Traps the enamide to form the pyrrolidine ring.

Adapting this for 1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one:

  • Replace the arylnitrile with an oxindole-derived electrophile.

  • Use an isobutyryl-containing imine to direct acylation during cyclization.

Conditions : LDA (lithium diisopropylamide), THF, –78°C to room temperature.

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM offers a modular route to pyrrolidine rings. A diene precursor attached to the indoline-2-one could cyclize to form the spiro system:

Substrate Design and Synthesis

  • Diene Installation : Introduce vinyl groups at C3 of the indoline and a pendant amine.

  • Metathesis :

    DieneGrubbs IISpiro-pyrrolidine\text{Diene} \xrightarrow{\text{Grubbs II}} \text{Spiro-pyrrolidine}
  • Acylation : As in Section 2.2.

Catalyst : Grubbs II (5 mol%), CH2Cl2, 40°C, 8 hours.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereocontrolScalability
1,3-Dipolar CycloadditionAzomethine ylide formation, cycloaddition70–85ModerateHigh
Multicomponent CascadeBrook rearrangement, imine trapping60–75High (if chiral imine)Moderate
RCMDiene synthesis, metathesis50–65LowLow

Notes :

  • Cycloaddition and MCR routes are preferable for scalability and stereoselectivity.

  • RCM suffers from moderate yields due to competing oligomerization.

Challenges and Optimization Strategies

  • Stereochemical Control : The undefined stereocenter (PubChem data) suggests racemic synthesis. Enantioselective versions require chiral auxiliaries (e.g., N-tert-butanesulfinyl imines).

  • Regioselectivity in Acylation : Ensuring exclusive N-acylation over O-acylation necessitates bulky bases (e.g., DMAP).

  • Purification : Spiro compounds often require chromatographic separation due to polar byproducts.

Chemical Reactions Analysis

2.1. Deprotection Reactions

The Cbz (carboxybenzyl) group is removed via hydrogenation under H₂/Pd-C conditions, regenerating the free amine in the spiro-pyrrolidine moiety :

text
1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one → Spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: H₂ (1 atm), Pd/C (10% w/w), EtOH, 25°C, 12 h Yield: 85–92%[2]

2.2. Sulfonylation

The indoline nitrogen undergoes sulfonylation with benzenesulfonyl chloride under basic conditions :

text
Spiro[indoline-3,3'-pyrrolidin]-2-one + PhSO₂Cl → 1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: NaH, THF, 0°C → RT, 12 h Yield: 70–78%[2]

3.1. Oxidation

The pyrrolidine ring undergoes oxidation at the α-carbon using N-chlorosuccinimide (NCS) or tert-butyl hypochlorite , forming chlorinated intermediates that rearrange to spiro-oxindoles :

text
Tryptoline derivatives → Spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: NCS (1.1 eq.), THF/H₂O, 0°C → RT, 2 h Yield: 40–55%[2]

3.2. Bromination

Electrophilic bromination occurs at the indoline aromatic ring using N-bromosuccinimide (NBS) in polar solvents :

text
Spiro[indoline-3,3'-pyrrolidin]-2-one → 5-Bromo-spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: NBS (1.2 eq.), DMF, 50°C, 4 h Yield: 60–65%[2]

Substitution Reactions

The isobutyryl group participates in nucleophilic acyl substitution with amines or alcohols under mild conditions :

text
1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one + RNH₂ → 1'-(R-carbamoyl)spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: DIPEA, CH₂Cl₂, RT, 6 h Yield: 50–70%[2]

Ring-Opening Reactions

Under strongly acidic conditions (e.g., HCl/EtOH), the spiro system undergoes ring-opening to form linear indole-pyrrolidine hybrids :

text
Spiro[indoline-3,3'-pyrrolidin]-2-one → Indole-3-pyrrolidine carboxylic acid Conditions: 6M HCl, EtOH, reflux, 24 h Yield: 80–90%[5]

Stereochemical Considerations

The spiro center’s rigidity limits conformational flexibility, leading to stereospecific reactivity :

  • Hydrogenation of Cbz-protected derivatives retains the spiro configuration .

  • Cycloadditions with chiral catalysts enable enantioselective synthesis of spiro-analogues .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex spirocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one is studied for its biological activities , including:

  • Antimicrobial Properties : Research indicates that derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown inhibition rates comparable to established antibiotics .
  • Antitumor Activity : Studies have demonstrated that the compound can induce apoptosis in cancer cells. Notably, some derivatives exhibit IC50 values as low as 0.31 μM against specific cancer types, indicating strong cytotoxic effects .
  • Cholinesterase Inhibition : Preliminary studies suggest potential for treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity .

Medicine

The unique structural features of this compound make it a candidate for drug development . Its ability to interact with biological receptors may enhance drug-receptor interactions, leading to improved therapeutic efficacy.

Antiplasmodial Activity

A derivative of this compound demonstrated potent antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 21 nM against chloroquine-sensitive strains. This highlights its potential as an antimalarial agent .

In Vivo Efficacy

In animal models, related compounds showed significant reductions in parasitemia when administered at doses comparable to standard treatments like chloroquine. This suggests that the compound could be developed further for clinical applications in malaria treatment .

Mechanism of Action

The mechanism of action of 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of an isobutyryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one (ISIP) is a compound that belongs to the class of spirocyclic compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of ISIP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Synthesis

The compound ISIP features a unique spiro structure formed by the fusion of an indoline and a pyrrolidine ring. The synthesis of ISIP can be achieved through various methods, including [1,3]-dipolar cycloaddition reactions involving azomethine ylides and isatin derivatives. This synthetic approach allows for the modification of substituents to enhance biological activity.

The biological activity of ISIP is primarily attributed to its interaction with multiple molecular targets, leading to alterations in various biochemical pathways. Research indicates that similar compounds exhibit the following modes of action:

  • Microtubule Assembly Inhibition : Compounds like ISIP may inhibit microtubule assembly, disrupting cell division and exhibiting potential anti-cancer properties.
  • Cholinesterase Inhibition : Preliminary studies suggest that ISIP could act as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Some derivatives of spiro[indoline-3,3'-pyrrolidine] have shown promising antimicrobial effects against various pathogens .

Antitumor Activity

Research has demonstrated that spiro[indoline-3,3'-pyrrolidine] derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have reported IC50 values as low as 0.31 μM for certain derivatives against specific cancer types . The mechanism involves inducing apoptosis and inhibiting tumor growth through various signaling pathways.

Antimicrobial Activity

ISIP and its analogs have been evaluated for their antimicrobial properties. A study highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds showing inhibition rates comparable to established antibiotics . The structure-activity relationship (SAR) indicates that specific substituents on the spiro scaffold enhance antimicrobial potency.

Cholinesterase Inhibition

The potential of ISIP as a cholinesterase inhibitor has been explored in several studies. The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for Alzheimer's disease. Compounds derived from ISIP showed promising AChE inhibition rates, indicating their potential therapeutic application in neurodegenerative disorders .

Case Studies

Several case studies have explored the biological activity of ISIP and related compounds:

  • Antiplasmodial Activity : A derivative of ISIP demonstrated potent antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 21 nM against the chloroquine-sensitive strain. This highlights its potential as an antimalarial agent .
  • In Vivo Efficacy : In animal models, compounds related to ISIP showed significant reductions in parasitemia when administered at doses comparable to standard treatments like chloroquine .

Data Summary

Biological ActivityIC50 Value (μM)Reference
Antitumor (various lines)0.31 - 0.34
AntimicrobialVaries
AChE InhibitionSignificant
Antiplasmodial21

Q & A

Q. What are the established synthetic routes for 1'-isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions involving indoline derivatives, isatin, and isobutyryl precursors. For example, refluxing aniline, methyl acrylate, and isothiocyanate in the presence of triethylamine in ethanol, followed by column chromatography purification, yields spiro[indoline-3,3'-pyrrolidin]-2-one derivatives . Key factors include solvent polarity (e.g., ethanol vs. acetonitrile), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Yields range from 45% to 78% depending on substituent steric effects.

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (600 MHz, DMSO-d6d_6) to resolve spirocyclic proton environments (e.g., δ 7.2–7.8 ppm for indoline aromatic protons) .
  • X-ray crystallography : Single-crystal analysis confirms the spirocyclic geometry (e.g., C–C bond lengths of 1.344–1.553 Å) and dihedral angles (e.g., 109–127°) .
  • HRMS : High-resolution mass spectrometry (ESI) ensures molecular formula accuracy (e.g., [M+H]+^+ at m/z 342.1802 for C19_{19}H21_{21}N3_3O2_2) .

Q. What analytical methods are used to assess purity and stability?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) detect impurities (<3%) .
  • TLC monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) track reaction progress.
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How do substituents on the indoline or pyrrolidine rings modulate biological activity?

Structure-activity relationship (SAR) studies show:

  • Antimicrobial activity : Chlorine at the indoline 5-position enhances activity (e.g., MIC 8 µg/mL against S. aureus vs. 32 µg/mL for unsubstituted analogs) .
  • Acetylcholinesterase inhibition : A 4-methylbenzoyl group on the pyrrolidine ring increases IC50_{50} values by 2-fold compared to phenyl substituents .
Substituent (Position)Biological ActivityIC50_{50}/MICReference
5-Cl (indoline)Antibacterial8 µg/mL
4-CH3_3Bz (pyrrolidine)AChE inhibition12 µM

Q. What mechanistic insights explain contradictory data in spirocyclic ring-opening reactions?

Discrepancies in ring-opening kinetics (e.g., acidic vs. basic conditions) arise from:

  • Steric hindrance : Bulky isobutyryl groups slow hydrolysis (t1/2_{1/2} >24 hrs at pH 7.4) .
  • Electronic effects : Electron-withdrawing substituents (e.g., nitro) accelerate ring-opening via destabilization of the spirocyclic transition state .

Q. How can computational modeling optimize the synthesis of enantiomerically pure derivatives?

Density functional theory (DFT) predicts enantioselectivity in asymmetric syntheses. For example:

  • Chiral catalysts : BINOL-phosphoric acid achieves 85% ee for (3S,4'R) configurations .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereochemical outcomes .

Experimental Design Considerations

Q. What strategies mitigate low yields in multicomponent spirocyclization reactions?

  • Pre-activation of reactants : Using N-Boc-protected intermediates reduces side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs with 15% yield improvement .

Q. How are crystallization conditions optimized for X-ray-quality crystals?

  • Solvent screening : Slow evaporation of dichloromethane/methanol (9:1) at 4°C yields diffraction-quality crystals (R-factor <0.06) .
  • Additive use : 5% n-heptane induces lattice ordering .

Data Interpretation and Troubleshooting

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Dynamic rotational isomerism in the spirocyclic system causes peak broadening. Solutions:

  • Variable-temperature NMR : Cooling to −40°C resolves splitting (e.g., for pyrrolidine N–CH3_3 protons) .
  • Deuterated solvents : DMSO-d6d_6 minimizes exchange broadening compared to CDCl3_3.

Q. How to address discrepancies between computational and experimental bioactivity data?

Calibrate docking models (e.g., AutoDock Vina) by:

  • Including solvent effects : Explicit water molecules improve binding affinity predictions .
  • Validating force fields : AMBER vs. CHARMM parameters for ligand-protein interactions .

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